molecular formula C10H14ClNS B6160763 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride CAS No. 2728499-18-9

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride

Cat. No.: B6160763
CAS No.: 2728499-18-9
M. Wt: 215.74 g/mol
InChI Key: FECXATMOLVNEMF-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride (1-BTH) is a synthetic compound that has been used in a variety of scientific and medical research applications. 1-BTH is an organic molecule consisting of a benzothiopyran ring with a methylamine group attached to it. It is a white crystalline solid, insoluble in water, and has a melting point of 104-106°C.1-BTH has been used in a variety of research applications, including synthesis, drug design, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride is not well understood, but it has been found to interact with a variety of proteins and enzymes. It is believed to interact with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. It is also believed to act as an inhibitor of certain enzymes, which can alter the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with several proteins and enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been found to interact with various receptors, including serotonin, dopamine, and histamine receptors. These interactions can lead to changes in biochemical and physiological processes, such as changes in the metabolism of drugs, changes in hormone levels, and changes in neurotransmitter levels.

Advantages and Limitations for Lab Experiments

The use of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, and it can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride. One potential direction is to further study its mechanism of action, as this could lead to a better understanding of its biochemical and physiological effects. Another potential direction is to study its effects on other proteins and enzymes, as this could lead to the development of new drugs or drug targets. Additionally, further research could be done to investigate the potential use of this compound in other applications, such as drug delivery or drug synthesis.

Synthesis Methods

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4-dihydro-2H-1-benzothiopyran-6-yl-methanol with hydrochloric acid. This reaction produces this compound hydrochloride, which can then be purified by recrystallization. Other methods for synthesizing this compound include the use of other acids and catalysts, as well as the use of other organic compounds.

Scientific Research Applications

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used in drug design, as a model compound for developing new drugs and understanding drug-receptor interactions. This compound has also been used in biochemical and physiological studies, as it has been found to interact with various proteins and enzymes, and can be used to study the effects of various drugs on the body. This compound has also been used in synthesis of other compounds, as it can be used as a starting material for a variety of chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,4-dihydro-2H-1-benzothiopyran", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dihydro-2H-1-benzothiopyran is reacted with formaldehyde and ammonium chloride in the presence of a suitable solvent to form 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine.", "Step 2: The resulting amine is then reduced with sodium borohydride to form 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride.", "Step 3: The final step involves quaternization of the amine with hydrochloric acid to form the desired product, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride." ] }

2728499-18-9

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H

InChI Key

FECXATMOLVNEMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)SC1.Cl

Purity

95

Origin of Product

United States

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